molecular formula C7H8ClFN2 B12973375 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine

Cat. No.: B12973375
M. Wt: 174.60 g/mol
InChI Key: RZXQVSPZFQYWGD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes both chloro and fluoro substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine can be compared with other fluorinated pyridines:

These comparisons highlight the unique properties of this compound, particularly its dual substituents and N-methyl group, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

1-(4-chloro-2-fluoropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8ClFN2/c1-10-4-5-6(8)2-3-11-7(5)9/h2-3,10H,4H2,1H3

InChI Key

RZXQVSPZFQYWGD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CN=C1F)Cl

Origin of Product

United States

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